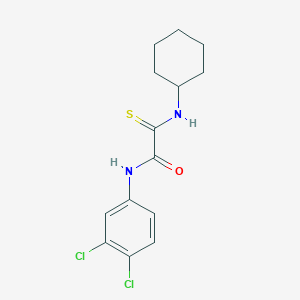
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of cyanothioacetamide with various reagents. For instance, cyanothioacetamide reacted with α,β-unsaturated carbonyl compounds to afford thioxohydropyridine-3-carbonitriles, which were then used to prepare thienopyridines through reactions with active halogen-containing compounds . Although the exact synthesis of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide is not described, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thioxoacetamide derivatives is characterized by the presence of a thioxo group attached to an acetamide moiety. The structure of newly synthesized heterocyclic compounds in the studies was established using elemental analyses, IR, ^1H NMR, and mass spectra . These techniques could also be used to analyze the molecular structure of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide.
Chemical Reactions Analysis
The papers describe the use of N-Cyanochloroacetamidine for the regioselective synthesis of fused diaminopyrimidines . This reagent reacts with conjugated thiolato(selenolato)nitriles to give products that can undergo the Thorpe reaction to form pyrimidine rings. Although the specific chemical reactions of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide are not detailed, the information suggests that thioxoacetamide derivatives can participate in complex chemical transformations leading to heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in the studies are not explicitly detailed in the abstracts. However, the characterization of these compounds typically involves spectroscopic methods such as IR, ^1H NMR, and mass spectrometry, which provide insights into the physical and chemical behavior of the molecules . These methods could be used to determine the properties of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide.
科学的研究の応用
Pharmacological Research and Anesthetic Use
Ketamine, an arylcyclohexylamine, has been extensively studied for its pharmacological properties, including its use as a general anesthetic agent. Early research uncovered its distinct class of centrally-acting drugs, demonstrating its efficacy in providing anesthesia without inhibiting laryngeal or pharyngeal reflexes, which made it suitable for various medical and veterinary applications (Chen, 1969).
Synthesis of Derivatives for Therapeutic Purposes
The synthesis of ketamine derivatives through Mannich reactions has been explored to develop new therapeutic agents. This research aimed at creating compounds with potentially improved pharmacological profiles for clinical therapeutics, highlighting the adaptability of arylcyclohexylamine compounds in drug design and development (Masaud et al., 2022).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, related by structure to arylcyclohexylamines, demonstrated significant antiviral and antiapoptotic effects, offering insights into potential applications beyond anesthesia, such as in the treatment of viral infections like Japanese encephalitis (Ghosh et al., 2008).
TMEM16A Inhibition for Disease Treatment
Research into substituted 2-acylaminocycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel TMEM16A, suggests the potential for arylcyclohexylamine derivatives in treating diseases related to epithelial fluid and mucus secretion, hypertension, asthma, and cancer (Truong et al., 2017).
特性
IUPAC Name |
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2OS/c15-11-7-6-10(8-12(11)16)17-13(19)14(20)18-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJOPQIGGGCHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2551184.png)
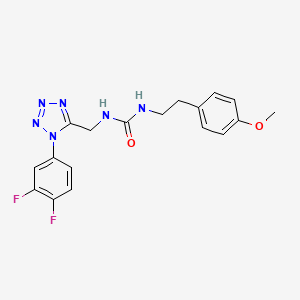
![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)
![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)
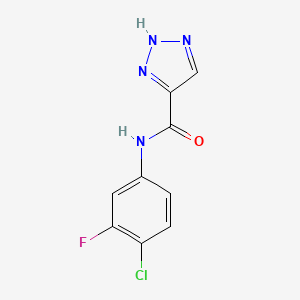
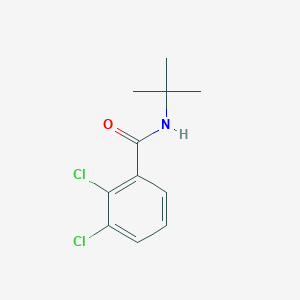
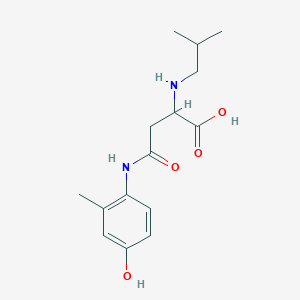
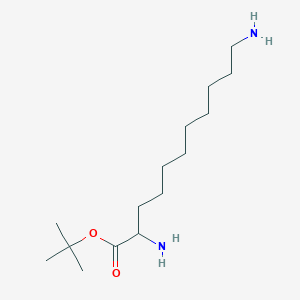
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)
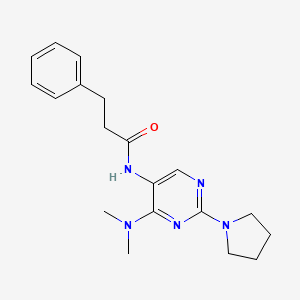
![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
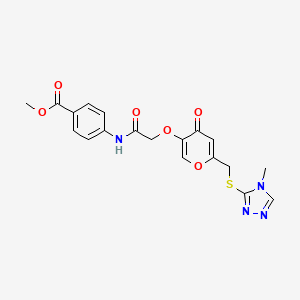
![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)